

Spectroscopic Data for 3-Methyl-1,2-butadiene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1,2-butadiene

Cat. No.: B1215419

[Get Quote](#)

Introduction

3-Methyl-1,2-butadiene, also known as 1,1-dimethylallene, is a volatile organic compound with the chemical formula C₅H₈.^[1]^[2] As a member of the allene family, it possesses a unique electronic structure with two cumulative double bonds, making it a valuable synthon in organic chemistry and a subject of interest in spectroscopic studies. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Methyl-1,2-butadiene**, intended for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details the experimental protocols for acquiring such data, and includes a workflow diagram for the spectroscopic analysis process.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Methyl-1,2-butadiene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **3-Methyl-1,2-butadiene**, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different nuclei in the molecule.

¹H NMR Data

The ^1H NMR spectrum of **3-Methyl-1,2-butadiene** is characterized by two main signals corresponding to the vinyl and methyl protons.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
=CH ₂	4.509	Quartet	3.10
-CH ₃	1.677	Triplet	3.10

Table 1: ^1H NMR data for **3-Methyl-1,2-butadiene** in CDCl_3 at 399.65 MHz.[3]

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C1 (=CH ₂)	74.4
C2 (=C=)	211.8
C3 (=C(CH ₃) ₂)	92.8
C4 (-CH ₃)	22.5

Table 2: Predicted ^{13}C NMR data for **3-Methyl-1,2-butadiene**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **3-Methyl-1,2-butadiene** shows a distinctive absorption band for the cumulative double bonds of the allene group.[4][5]

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C=C=C Asymmetric Stretch	~1950	Strong
C-H Stretch (sp ²)	~3070	Medium
C-H Stretch (sp ³)	~2970, 2920, 2860	Medium-Strong
C-H Bend (=CH ₂)	~850	Strong
C-H Bend (-CH ₃)	~1450, 1375	Medium

Table 3: Characteristic IR absorption bands for **3-Methyl-1,2-butadiene**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3-Methyl-1,2-butadiene** shows a prominent molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
68	100	[M] ⁺ (Molecular Ion)
67	80	[M-H] ⁺
53	65	[M-CH ₃] ⁺
41	50	[C ₃ H ₅] ⁺
39	45	[C ₃ H ₃] ⁺

Table 4: Key fragments in the mass spectrum of **3-Methyl-1,2-butadiene**.^[6]

Experimental Protocols

The following protocols outline the general procedures for obtaining the spectroscopic data presented above. Given that **3-Methyl-1,2-butadiene** is a volatile liquid with a boiling point of 40-41 °C, appropriate handling procedures are necessary.

NMR Spectroscopy

- Sample Preparation:

- For ^1H NMR, dissolve 5-25 mg of **3-Methyl-1,2-butadiene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.[7][8]
- For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended.[7]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[7][9]

- Data Acquisition:

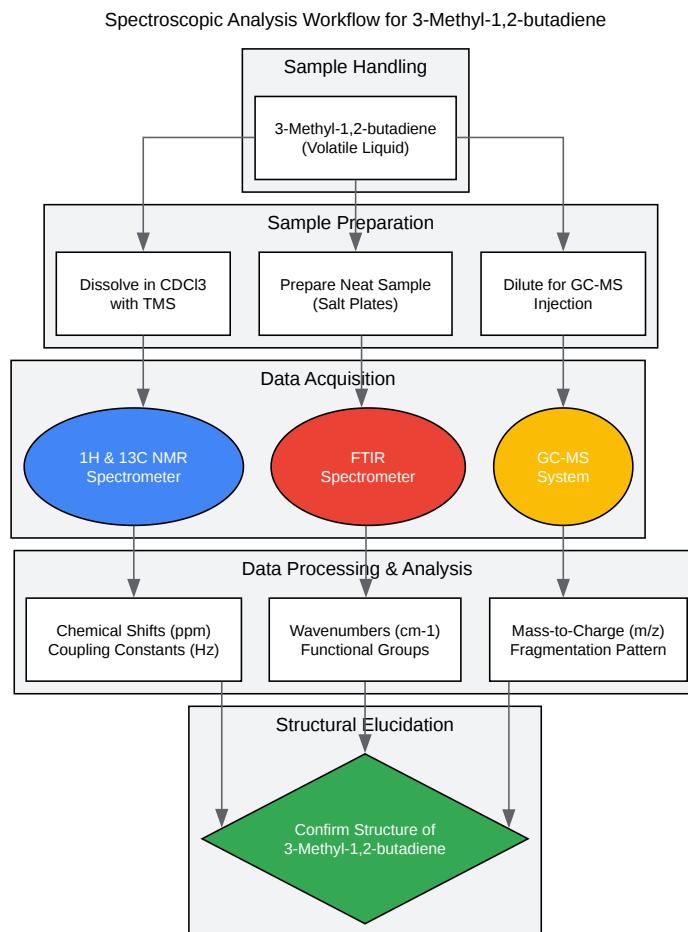
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment.[10]
- For ^{13}C NMR, use a standard single-pulse experiment with proton decoupling to simplify the spectrum.[11][12] For quantitative analysis, inverse-gated decoupling with a long relaxation delay should be employed to suppress the Nuclear Overhauser Effect (NOE). [12][13]
- The spectrometer frequency (e.g., 400 MHz for ^1H) and other parameters should be noted. [14]

Infrared (IR) Spectroscopy

- Sample Preparation:

- As **3-Methyl-1,2-butadiene** is a liquid, a "neat" spectrum can be obtained by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr).[15][16][17]
- The plates are then mounted in the sample holder of the IR spectrometer.[18]

- Data Acquisition:


- Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).[17][18]
- A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - Due to its volatility, **3-Methyl-1,2-butadiene** is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[\[19\]](#) The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.
 - For direct infusion, a cold inlet system can be used to handle the volatile liquid under inert conditions if necessary.[\[20\]](#)
- Ionization and Analysis:
 - Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.[\[21\]](#)
 - The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Methyl-1,2-butadiene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-Methyl-1,2-butadiene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-1,2-butadiene | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Butadiene, 3-methyl- (CAS 598-25-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 3-METHYL-1,2-BUTADIENE(598-25-4) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.aip.org [pubs.aip.org]
- 5. 3-METHYL-1,2-BUTADIENE(598-25-4) IR Spectrum [m.chemicalbook.com]
- 6. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylbut-1-ene (3-methyl-1-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. ¹³Carbon NMR [chem.ch.huji.ac.il]
- 13. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative ¹³C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 14. rsc.org [rsc.org]
- 15. webassign.net [webassign.net]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 18. ursinus.edu [ursinus.edu]
- 19. spectrabase.com [spectrabase.com]
- 20. google.com [google.com]
- 21. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for 3-Methyl-1,2-butadiene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1215419#spectroscopic-data-for-3-methyl-1-2-butadiene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com